N-(2-chloro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
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Overview
Description
N-(2-chloro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-methylphenyl group, a phenyl-oxadiazolyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the oxadiazole with phenol: The oxadiazole intermediate is then reacted with a phenol derivative to form the phenoxy group.
Acylation: The phenoxy compound is then acylated with chloro-methylphenyl acetic acid or its derivatives to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or oxadiazole rings.
Reduction: Reduction reactions can occur, especially at the oxadiazole ring, leading to the formation of amines.
Substitution: The chloro group in the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-chloro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures have been studied for their potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the oxadiazole ring is particularly noteworthy, as it is a common pharmacophore in many bioactive compounds.
Industry
In the industrial sector, such compounds may be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The oxadiazole ring can interact with various biological targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
- N-(2-chloro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-thiadiazol-5-yl)phenoxy]acetamide
- N-(2-chloro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-triazol-5-yl)phenoxy]acetamide
Uniqueness
The uniqueness of this compound lies in the presence of the oxadiazole ring, which imparts specific chemical and biological properties. Compared to similar compounds with thiadiazole or triazole rings, the oxadiazole ring may offer different reactivity and interaction profiles.
Properties
Molecular Formula |
C23H18ClN3O3 |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C23H18ClN3O3/c1-15-7-12-20(19(24)13-15)25-21(28)14-29-18-10-8-17(9-11-18)23-26-22(27-30-23)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,25,28) |
InChI Key |
UKDDXRMWYXKPEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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